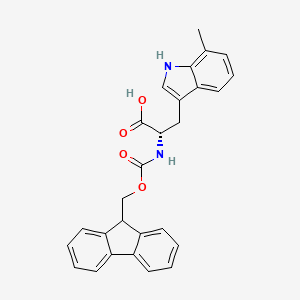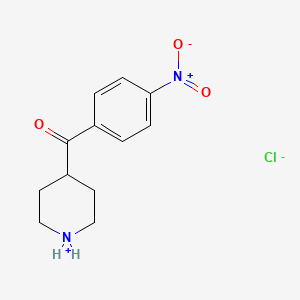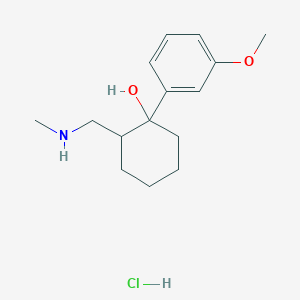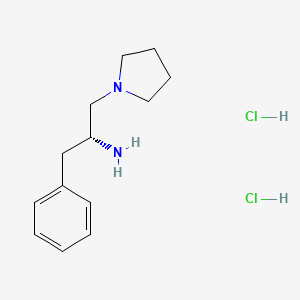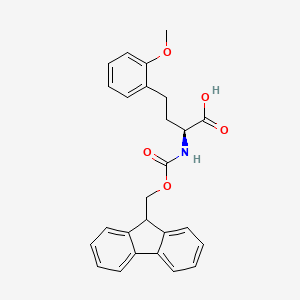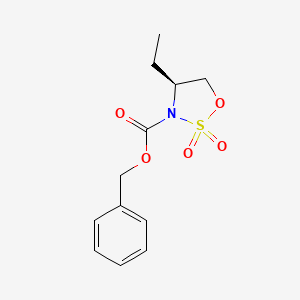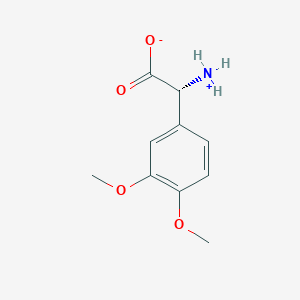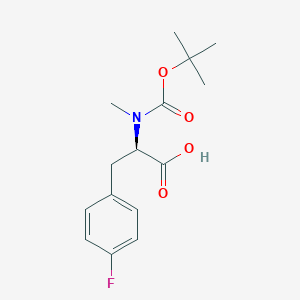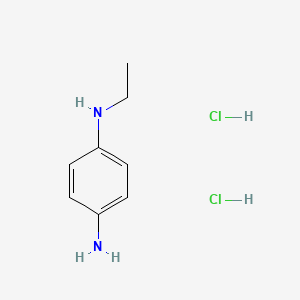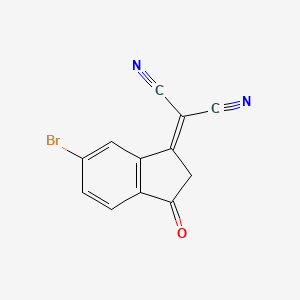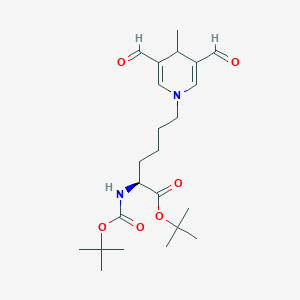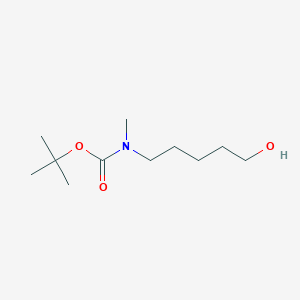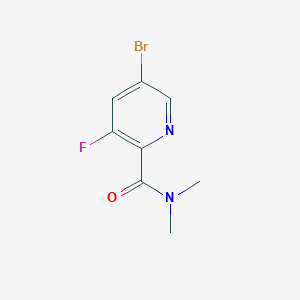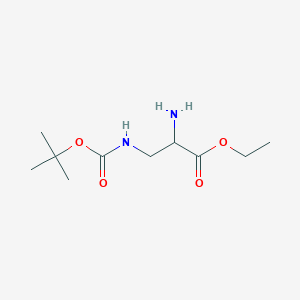
3-(Boc-amino)-DL-alanine ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Boc-amino)-DL-alanine ethyl ester is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to the alanine ethyl ester. This compound is commonly used in organic synthesis, particularly in peptide chemistry, due to its stability and ease of deprotection under mild acidic conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-DL-alanine ethyl ester typically involves the protection of the amino group of alanine with a Boc group, followed by esterification. The process can be summarized as follows:
Protection of the Amino Group: The amino group of DL-alanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Esterification: The carboxylic acid group of the Boc-protected alanine is then esterified using ethanol and a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Boc-amino)-DL-alanine ethyl ester undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in DCM.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Various acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).
Major Products Formed
Deprotection: DL-alanine ethyl ester.
Hydrolysis: 3-(Boc-amino)-DL-alanine.
Substitution: Amides or other derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
3-(Boc-amino)-DL-alanine ethyl ester has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins. The Boc group provides temporary protection for the amino group, allowing for selective reactions at other functional groups.
Drug Development: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Bioconjugation: It is employed in bioconjugation techniques to attach peptides to other biomolecules or surfaces.
Chemical Biology: The compound is used in studies involving protein modification and labeling.
Wirkmechanismus
The mechanism of action of 3-(Boc-amino)-DL-alanine ethyl ester primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthetic reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical reactions, such as peptide bond formation.
Molecular Targets and Pathways
The compound itself does not have specific molecular targets or pathways, as it is primarily used as an intermediate in chemical synthesis. the peptides and proteins synthesized using this compound can have various biological targets and pathways, depending on their sequence and structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Fmoc-amino)-DL-alanine ethyl ester: Similar to the Boc-protected compound but uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.
3-(Cbz-amino)-DL-alanine ethyl ester: Uses the carbobenzyloxy (Cbz) group for protection.
Uniqueness
3-(Boc-amino)-DL-alanine ethyl ester is unique due to the ease of removal of the Boc group under mild acidic conditions, which is advantageous in peptide synthesis. The Boc group is also more stable under basic conditions compared to other protecting groups like Fmoc and Cbz, making it suitable for a wider range of synthetic applications.
Eigenschaften
IUPAC Name |
ethyl 2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-5-15-8(13)7(11)6-12-9(14)16-10(2,3)4/h7H,5-6,11H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRGPHDXIHPNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CNC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-[2-(Fmoc-amino)ethyl]phenoxy]-2-methylpropanoic acid](/img/structure/B8096525.png)
